molecular formula C14H13NO B8074310 4-Methoxy-9-methyl-9h-carbazole

4-Methoxy-9-methyl-9h-carbazole

Cat. No.: B8074310
M. Wt: 211.26 g/mol
InChI Key: XNLQZSDINQTJNR-UHFFFAOYSA-N
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Description

4-Methoxy-9-methyl-9H-carbazole (MMCB) is a carbazole derivative featuring a methoxy group at the 4-position and a methyl group at the 9-position of the carbazole scaffold. Carbazoles are aromatic heterocyclic compounds with a fused benzene and pyrrole structure, widely studied for their electronic properties, biological activity, and applications in materials science. MMCB’s methoxy group is electron-donating, enhancing conjugation, while the methyl group contributes steric stabilization.

Properties

IUPAC Name

4-methoxy-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQZSDINQTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-9-methyl-9h-carbazole can be synthesized through several methods. One common approach involves the condensation of this compound-3-carbaldehyde with different active methylene derivatives. This reaction typically requires specific solvents and conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-9-methyl-9h-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups at specific positions on the carbazole ring. These derivatives often exhibit unique properties that make them suitable for specific applications .

Mechanism of Action

The mechanism of action of 4-Methoxy-9-methyl-9h-carbazole involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various electronic and photophysical processes. It can act as a donor in push-pull chromophores, where it donates electrons to an acceptor unit, leading to enhanced fluorescence and other optical properties .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Effects

Table 1: Substituent Position and Electronic Effects
Compound Name Substituents Electronic Effects Key Differences vs. MMCB References
4-Methoxy-9-methyl-9H-carbazole (MMCB) 4-OCH₃, 9-CH₃ Methoxy (electron-donating) Reference compound
2-Methoxy-9-methyl-9H-carbazole 2-OCH₃, 9-CH₃ Methoxy at 2-position Altered conjugation pattern
9-(4-Methoxyphenyl)-9H-carbazole 9-(4-OCH₃-C₆H₄) Methoxy on phenyl ring Extended conjugation via phenyl
4-Chloro-1,3-dimethyl-9H-carbazole 4-Cl, 1-CH₃, 3-CH₃ Chloro (electron-withdrawing) Reduced electron density
3-Bromo-9-(4-methoxyphenyl)-9H-carbazole 3-Br, 9-(4-OCH₃-C₆H₄) Bromine (electron-withdrawing) Increased molecular weight

Key Insights :

  • Positional Isomerism : MMCB’s 4-methoxy group allows for optimal conjugation across the carbazole ring, whereas the 2-methoxy isomer () may exhibit reduced electronic delocalization due to steric and positional effects .
  • Halogen vs. Methoxy : Chloro or bromo substituents (e.g., ) introduce electron-withdrawing effects, contrasting with MMCB’s electron-donating methoxy group. This impacts charge transport properties in materials science applications .

Steric and Thermal Properties

Table 2: Steric and Thermal Comparisons
Compound Name Substituents Steric Bulk Thermal Stability References
MMCB 4-OCH₃, 9-CH₃ Low Moderate
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) 9-(t-Bu-C₆H₄), 3/6-(Ph₃Si) High High
9-Ethyl-3-[4-(hexyloxy)phenyl]-6-(4-hexyl-2-thienyl)-9H-carbazole Ethyl, hexyloxy, hexyl thienyl Moderate Variable (depends on alkyl chains)

Key Insights :

  • Bulky Groups : CzSi () incorporates triphenylsilyl and tert-butyl groups, increasing steric hindrance and thermal stability compared to MMCB. Such derivatives are favored in high-temperature organic electronics .
  • Alkyl Chains : The hexyloxy and thienyl groups in ’s compound enhance solubility but may reduce crystallinity relative to MMCB’s compact structure .

Solubility and Molecular Weight

Table 3: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Applications References
MMCB 211.26 Moderate in organics Optoelectronics
9-Ethyl-3-[4-(hexyloxy)phenyl]-6-(4-hexyl-2-thienyl)-9H-carbazole ~580 High (alkyl chains) OLEDs, solar cells
9-(4-Bromo-3-methylphenyl)-9H-carbazole 340.23 Low (halogenated) Pharmaceuticals

Key Insights :

  • Alkyl Chains : Derivatives with hexyl or hexyloxy groups () exhibit higher solubility in organic solvents, making them suitable for solution-processed devices .
  • Halogenation: Brominated compounds (e.g., ) have higher molecular weights and lower solubility, limiting their use in thin-film technologies .

Structural Modifications and Reactivity

Table 4: Functional Group Reactivity
Compound Name Functional Groups Reactivity Highlights References
MMCB Methoxy, methyl Electrophilic substitution
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde Chloro, aldehyde Aldehyde for condensation
3-Bromo-9-(4-methoxyphenyl)-9H-carbazole Bromo, methoxyphenyl Suzuki coupling potential

Key Insights :

  • Aldehyde Group : The aldehyde in ’s compound enables further functionalization via condensation reactions, a feature absent in MMCB .
  • Bromo Substituents : Bromine in ’s compound allows cross-coupling reactions, useful in synthesizing complex architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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